(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules, and a styrylsulfonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Piperidine Ring: The benzimidazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Attachment of the Styrylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the styrylsulfonyl group or the benzimidazole core, depending on the reagents used.
Substitution: The piperidine ring and benzimidazole core can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions vary widely but often involve bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the styrylsulfonyl group can yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines.
Scientific Research Applications
(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The styrylsulfonyl group can enhance binding affinity and specificity, while the piperidine ring may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.
Styrylsulfonyl Compounds: These include various sulfonylureas used in diabetes treatment.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives are common in pharmaceuticals and agrochemicals.
Uniqueness
(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-18-23-21-9-5-6-10-22(21)25(18)17-20-11-14-24(15-12-20)28(26,27)16-13-19-7-3-2-4-8-19/h2-10,13,16,20H,11-12,14-15,17H2,1H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZITSQBAWUTDV-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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